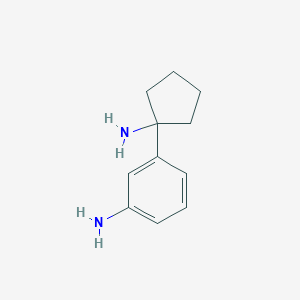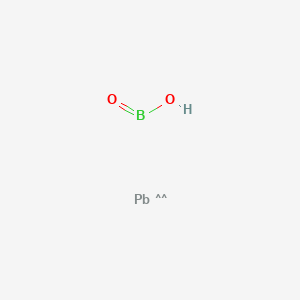
3-(1-Aminocyclopentyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aminocyclopentyl)aniline is an organic compound with the molecular formula C11H16N2 It consists of an aniline moiety substituted with a 1-aminocyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclopentyl)aniline typically involves the nucleophilic substitution of a halogenated arene with an amine. One common method is the reduction of nitroarenes, where a nitro group is reduced to an amine group under specific conditions . Another approach involves the palladium-catalyzed amination of aryl halides with primary amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration followed by reduction processes. The use of catalytic hydrogenation is also common in industrial settings to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Aminocyclopentyl)aniline undergoes various chemical reactions, including:
Substitution: Nucleophilic aromatic substitution reactions can occur, especially under high temperature and pressure conditions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenated arenes and amines under high temperature and pressure.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Substituted anilines.
Wissenschaftliche Forschungsanwendungen
3-(1-Aminocyclopentyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Aminocyclopentyl)aniline involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and structures . The pathways involved include nucleophilic substitution and reduction mechanisms, where the compound donates electrons to form new chemical entities .
Vergleich Mit ähnlichen Verbindungen
Aniline: A simpler aromatic amine with a single amine group attached to a benzene ring.
Cyclohexylamine: An aliphatic amine with a cyclohexane ring.
1-Aminocyclopentyl-3-carboxyamides: Compounds with similar cyclopentyl structures but different functional groups.
Uniqueness: 3-(1-Aminocyclopentyl)aniline is unique due to its combination of an aniline moiety with a cyclopentyl group, providing distinct chemical and physical properties compared to simpler amines like aniline and cyclohexylamine . This structural uniqueness contributes to its diverse applications and reactivity in various chemical processes .
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
3-(1-aminocyclopentyl)aniline |
InChI |
InChI=1S/C11H16N2/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8H,1-2,6-7,12-13H2 |
InChI-Schlüssel |
AEZRKSYFAAYIHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC(=CC=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)


![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)

![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)

![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)





